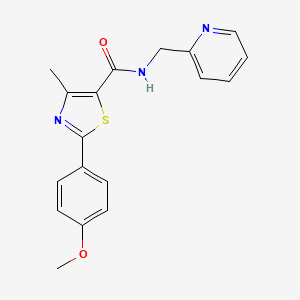![molecular formula C21H22FN3O4S B11142702 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(7-methoxy-1H-indol-1-yl)ethanone](/img/structure/B11142702.png)
1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(7-methoxy-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(7-methoxy-1H-indol-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(7-methoxy-1H-indol-1-yl)ethanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Sulfonylation: The sulfonyl group is added by reacting the piperazine derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the sulfonylated piperazine with the indole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(7-methoxy-1H-indol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in treating diseases like cancer and viral infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(7-methoxy-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. The sulfonyl group enhances its binding affinity and specificity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-(7-methoxy-1H-indol-1-yl)ethanone
- 1-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-(7-methoxy-1H-indol-1-yl)ethanone
Comparison:
- Uniqueness: The presence of the fluorine atom in 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(7-methoxy-1H-indol-1-yl)ethanone can significantly influence its biological activity and pharmacokinetic properties compared to its chloro and bromo analogs. Fluorine atoms often enhance metabolic stability and binding affinity.
- Biological Activity: Fluorinated compounds generally exhibit different biological activities due to the unique properties of the fluorine atom, such as its electronegativity and ability to form strong hydrogen bonds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H22FN3O4S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-(7-methoxyindol-1-yl)ethanone |
InChI |
InChI=1S/C21H22FN3O4S/c1-29-19-4-2-3-16-9-10-24(21(16)19)15-20(26)23-11-13-25(14-12-23)30(27,28)18-7-5-17(22)6-8-18/h2-10H,11-15H2,1H3 |
InChI Key |
MJXMDHHUULTCRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CC(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-hydroxy-2-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11142620.png)
![4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11142622.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11142629.png)
![[(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11142633.png)
![2-(6-fluoro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11142639.png)
![2-(2-methoxyethyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11142641.png)
![N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11142648.png)
methanone](/img/structure/B11142655.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B11142658.png)
![2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone](/img/structure/B11142663.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11142670.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11142676.png)

![(2S)-3-phenyl-N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-2-(1H-tetrazol-1-yl)propanamide](/img/structure/B11142678.png)
